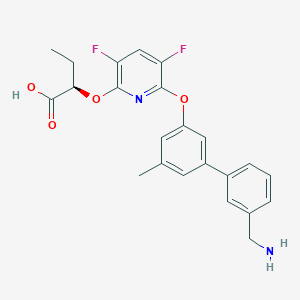
硫酸替尼
描述
舒鲁法替尼,也称为苏兰达,是一种小分子激酶抑制剂 。它因在实体瘤,尤其是神经内分泌肿瘤治疗方面的潜力而受到关注。 在中国,舒鲁法替尼被批准用于晚期、分化良好、胰腺外神经内分泌肿瘤 .
科学研究应用
舒鲁法替尼的应用范围超出了癌症治疗:
化学: 研究人员研究其化学性质、稳定性和反应性。
生物学: 研究探索其对细胞通路和基因表达的影响。
医学: 临床试验评估其对各种肿瘤类型的疗效。
工业: 舒鲁法替尼作为治疗剂的潜力推动了对药物开发的兴趣。
作用机制
舒鲁法替尼的作用机制涉及靶向特定受体:
VEGFR1、2、3: 抑制血管内皮生长因子受体。
FGFR1: 阻断成纤维细胞生长因子受体 1。
CSF1R: 拮抗集落刺激因子 1 受体。
生化分析
Biochemical Properties
Sulfatinib interacts with several enzymes and proteins. It selectively targets VEGFR 1, 2, and 3, FGFR1, and CSF-1R . These interactions play a crucial role in its function as an angio-immuno kinase inhibitor . The nature of these interactions involves the inhibition of these receptors, thereby blocking the signaling pathways they are involved in .
Cellular Effects
Sulfatinib has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses osteosarcoma proliferation and invasion by inhibiting epithelial–mesenchymal transition (EMT) by blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner .
Molecular Mechanism
The mechanism of action of Sulfatinib involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by selectively targeting and inhibiting VEGFR 1, 2, and 3, FGFR1, and CSF-1R . This dual action of targeting tumor angiogenesis (through VEGFR and FGFR1 inhibition) and tumor immune evasion (through inhibition of CSF-1R) enhances its antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfatinib change over time. It exhibits an acceptable safety profile and encouraging antitumor activity in patients with advanced solid tumors, particularly neuroendocrine tumors . The recommended dosage is 300 mg once daily in continuous 28-day cycles until disease progression or unacceptable toxicity .
Dosage Effects in Animal Models
The effects of Sulfatinib vary with different dosages in animal models . It demonstrated potent tumor growth inhibition in multiple human xenograft models and decreased CD31 expression remarkably, suggesting strong inhibition on angiogenesis through VEGFR and FGFR signaling .
Metabolic Pathways
Sulfatinib is involved in several metabolic pathways. It undergoes metabolism by N-demethylation, mono-oxidation, glucuronidation, and carboxylation, with several metabolites detected in plasma .
准备方法
合成路线: 舒鲁法替尼的合成路线涉及多个步骤
起始原料: 合成从合适的起始原料开始。
关键步骤: 包括环化反应、官能团转化和纯化步骤。
最终产物: 完成合成序列后获得舒鲁法替尼。
工业生产: 工业生产方法是专有的,但它们可能涉及大规模合成、纯化和质量控制过程。
化学反应分析
反应类型: 舒鲁法替尼经历各种化学反应,包括:
氧化: 特定官能团的氧化转化。
还原: 某些部分的还原。
取代: 特定位置的取代反应。
氧化: 过氧化物、铬酸盐或金属催化剂等试剂。
还原: 氢气 (H₂) 与合适的催化剂。
取代: 卤化剂(例如溴、氯)。
主要产物: 这些反应过程中形成的主要产物取决于具体的反应条件和起始原料。 需要详细研究才能最终确定它们。
相似化合物的比较
虽然我没有关于类似化合物的全面列表,但舒鲁法替尼的独特之处在于其对 VEGFR、FGFR 和 CSF1R 的多靶点活性。 进一步的研究可能会发现具有类似特征的其他化合物。
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSNFLLYPYKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308672-74-3 | |
| Record name | Surufatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surufatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SURUFATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
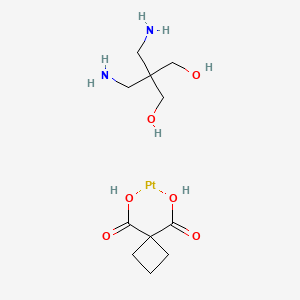
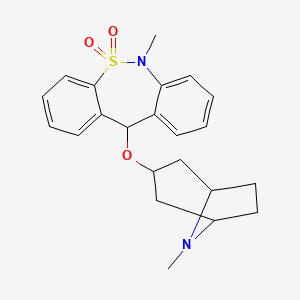
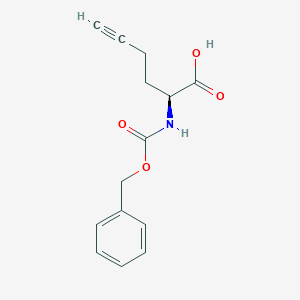
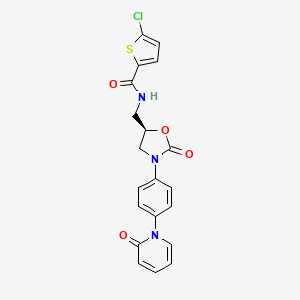
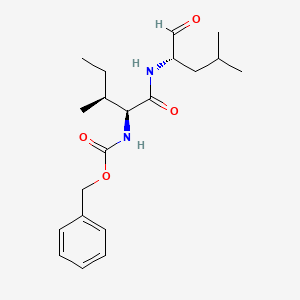

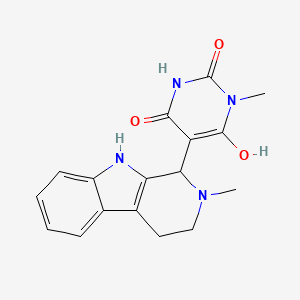
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)

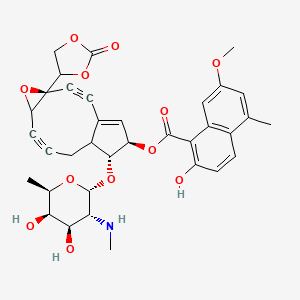
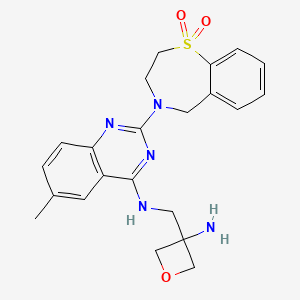
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B611952.png)
